K252a

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

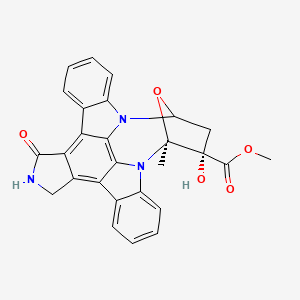

K252a, also known as this compound, is a useful research compound. Its molecular formula is C27H21N3O5 and its molecular weight is 467.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neurobiology

K252a has been extensively utilized in neurobiological studies to investigate its effects on neuronal differentiation and survival:

- Neuronal Differentiation Inhibition : In rat pheochromocytoma PC12 cells, this compound effectively blocks differentiation induced by nerve growth factor, highlighting its potential role in modulating neurogenesis .

- Pathfinding in Hippocampal Neurons : Chronic treatment with this compound has been shown to disrupt normal mossy fiber pathfinding during development and regeneration, indicating its influence on neuronal circuit formation .

Cancer Research

This compound exhibits promising antiproliferative effects in various cancer cell lines:

- Endometrial Cancer : this compound significantly induces apoptosis in human endometrial cancer cells, associated with a decrease in anti-apoptotic proteins like bcl-2 and an increase in p21WAF1 levels. These findings suggest that this compound may serve as a potential therapeutic agent for endometrial cancer .

- General Anticancer Activity : The compound has demonstrated broad anticancer properties across different cell lines, warranting further investigation into its mechanisms and therapeutic applications .

Testicular Cell Reaggregation Study

A study involving adult human testicular cells utilized this compound to assess its impact on cellular reaggregation and tubulogenesis:

- Experimental Design : Cells were treated with varying concentrations of this compound (200 nM to 5 µM) to evaluate changes in aggregate size and number.

- Results : The treatment resulted in a dose-dependent reduction in aggregate size and number, with significant alterations observed at concentrations above the IC50 (203.3 nM). This study highlights this compound's utility in exploring cellular behaviors relevant to testicular morphogenesis .

Neuroprotective Effects

Research indicates that this compound may confer neuroprotective benefits during ischemic injury by inhibiting the JNK pathway, which is involved in apoptotic signaling cascades. This suggests potential applications in treating neurodegenerative conditions where ischemia plays a role .

Data Tables

Propiedades

Fórmula molecular |

C27H21N3O5 |

|---|---|

Peso molecular |

467.5 g/mol |

Nombre IUPAC |

methyl (15S,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |

InChI |

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18?,26-,27+/m0/s1 |

Clave InChI |

KOZFSFOOLUUIGY-TZFXDJNOSA-N |

SMILES isomérico |

C[C@@]12[C@@](CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

SMILES canónico |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

Pictogramas |

Irritant |

Sinónimos |

3'-(S)-epi-K-252a K 252 K 252a K 252b K 252c K 252d K-252 K-252a K-252b K-252d K252a staurosporine aglycone staurosporinone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.